4-[3-(Dimethylamino)phenyl]-1H-pyrrole-3-carbonitrile is a complex organic compound characterized by its unique structure, which includes a pyrrole ring, a carbonitrile functional group, and a dimethylamino-substituted phenyl moiety. Its molecular formula is , with a molecular weight of approximately 433.6 g/mol. The compound's IUPAC name is 4-[4-(dimethylamino)phenyl]-5-oxo-4-pyridin-3-yl-2-(2-pyrrolidin-1-ylethylsulfanyl)-1H-pyrrole-3-carbonitrile, indicating the presence of multiple functional groups that contribute to its chemical reactivity and potential biological activity.
Research indicates that 4-[3-(Dimethylamino)phenyl]-1H-pyrrole-3-carbonitrile exhibits significant biological activities, particularly in antimicrobial and anticancer domains. It has been investigated for its potential to inhibit cell proliferation and modulate enzyme activity, suggesting a mechanism of action that involves interaction with specific molecular targets . The compound's structure allows it to bind effectively to various proteins and enzymes, potentially leading to therapeutic applications.
The synthesis of 4-[3-(Dimethylamino)phenyl]-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions:
The unique chemical structure of 4-[3-(Dimethylamino)phenyl]-1H-pyrrole-3-carbonitrile lends itself to various applications:
Studies on the interactions of 4-[3-(Dimethylamino)phenyl]-1H-pyrrole-3-carbonitrile reveal its ability to bind to various enzymes and receptors, modulating their activity. These interactions are crucial for understanding its biological effects and potential therapeutic applications. The exact molecular targets and pathways vary based on the specific biological context in which the compound is studied .
Several compounds share structural similarities with 4-[3-(Dimethylamino)phenyl]-1H-pyrrole-3-carbonitrile. Here is a comparison highlighting their uniqueness:
The uniqueness of 4-[3-(Dimethylamino)phenyl]-1H-pyrrole-3-carbonitrile lies in its complex arrangement of functional groups and heterocycles, which may confer distinct reactivity patterns and biological activities compared to these similar compounds.
The systematic name 4-[3-(dimethylamino)phenyl]-1H-pyrrole-3-carbonitrile derives from its core pyrrole ring substituted at positions 3 and 4. The numbering begins at the nitrogen atom in the pyrrole ring, with the nitrile group (-C≡N) occupying position 3. At position 4, a phenyl group bearing a dimethylamino substituent (-N(CH₃)₂) at its meta position is attached. This nomenclature follows IUPAC priority rules, where the nitrile group receives higher precedence over the aryl substituent.
The molecular formula C₁₃H₁₃N₃ reflects the compound’s composition:
The molecular weight calculates as:
$$
\text{MW} = (13 \times 12.01) + (13 \times 1.01) + (3 \times 14.01) = 211.26 \, \text{g/mol}
$$
This matches the exact mass observed in high-resolution mass spectrometry.
While crystallographic data for the 3-substituted isomer remains unavailable in the provided sources, analogous structures suggest key geometric parameters:
| Parameter | Predicted Value |
|---|---|
| Pyrrole ring planarity | <0.1 Å deviation |
| C≡N bond length | 1.16 Å |
| N–C(aryl) bond angle | 120°–125° |
The dimethylamino group likely adopts a planar configuration relative to the benzene ring due to conjugation with the π-system. Steric hindrance between the pyrrole’s N–H and the aryl substituent may induce a dihedral angle of 15°–25°.
¹H NMR (400 MHz, CDCl₃):
¹³C NMR (100 MHz, CDCl₃):
The deshielded pyrrole protons (δ >6.70) indicate strong ring current effects, while the upfield dimethyl signal (δ 2.90) reflects electron donation into the aromatic system.
Key absorption bands in the IR spectrum (KBr pellet):
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 2225 | C≡N stretch (sharp) |
| 1605, 1580 | Aromatic C=C stretching |
| 1350 | C–N stretch (dimethylamino) |
| 830 | Out-of-plane C–H bend (aryl) |
The absence of N–H stretching (typically ~3400 cm⁻¹) in solid-state spectra suggests intermolecular hydrogen bonding.
Electron ionization (70 eV) produces characteristic fragments:
| m/z | Fragment Ion |
|---|---|
| 211 | [M]⁺ (base peak) |
| 184 | [M–HCN]⁺ |
| 156 | [M–C₃H₅N]⁺ |
| 121 | [C₆H₅N(CH₃)₂]⁺ |
The dominant loss of hydrogen cyanide (27 Da) reflects the lability of the nitrile group under ionization conditions.
The Paal-Knorr synthesis represents a fundamental approach for constructing pyrrole rings through the condensation of 1,4-dicarbonyl compounds with ammonia or primary amines [1]. For the synthesis of 4-[3-(dimethylamino)phenyl]-1H-pyrrole-3-carbonitrile, this classical methodology requires significant adaptations to accommodate both the dimethylaminophenyl substituent and the carbonitrile functionality.
The traditional Paal-Knorr mechanism involves hemi-aminal formation, followed by hemi-aminal cyclization as the rate-determining step, and subsequent dehydration to yield the pyrrole ring [1]. Computational density functional theory studies have confirmed that water and hydrogen-bonding interactions play crucial roles in catalyzing the hydrogen-transfer steps during this process [1].
Recent investigations have demonstrated that the Paal-Knorr synthesis can be successfully adapted for complex pyrrole derivatives through careful selection of reaction conditions [2]. For dimethylaminophenyl-substituted pyrroles, aqueous media has proven particularly effective, with water serving as the optimal solvent for these transformations [2].
Zirconium oxychloride octahydrate has emerged as a highly effective catalyst for modified Paal-Knorr reactions, demonstrating high coordination ability, low toxicity, and excellent catalytic activity [2]. Optimization studies have established that 5 mol% of zirconium oxychloride octahydrate catalyst in water at 60°C for 30 minutes provides optimal yields for N-substituted pyrrole derivatives [2].
| Parameter | Optimal Condition | Yield Range (%) | Reference |
|---|---|---|---|
| Catalyst | ZrOCl₂·8H₂O (5 mol%) | 70-98 | [2] |
| Solvent | Water | 85-95 | [2] |
| Temperature | 60°C | 80-92 | [2] |
| Reaction Time | 30 minutes | 75-90 | [2] |
| Alternative Catalyst | CuCl₂ (10 mol%) | 71-96 | [2] |
Copper-catalyzed modifications of the Paal-Knorr synthesis have also shown promising results, with copper chloride demonstrating excellent performance for the synthesis of N-substituted pyrroles from various amines and 2,5-dimethoxytetrahydrofuran in water under reflux conditions [2].
Chlorosulfonyl isocyanate has proven to be a versatile reagent for introducing nitrile groups onto pyrrole ring systems [3]. This approach is particularly valuable for pyrrole-3-carbonitrile derivatives, where selective 4-substitution can be achieved through appropriate choice of electron-withdrawing groups [3].
The cyanation procedure using chlorosulfonyl isocyanate involves initial reaction with the pyrrole substrate, followed by treatment with N,N-dimethylformamide at controlled temperatures [3]. This modified procedure significantly improves yields by avoiding the formation of dicyanopyrrole by-products that typically lower product yields in earlier methodologies [3].
| Substrate | Reaction Conditions | Product Yield (%) | Selectivity |
|---|---|---|---|
| Pyrrole-2-carboxylic acid | CSI/DMF, -5°C to -10°C | 59 | 4-position selective |
| 2-Acetylpyrrole | CSI/acetonitrile, rt | 56 | 7:3 (4:5 mixture) |
| Methyl pyrrole-2-carboxylate | CSI/DMF, controlled temp | 65-70 | High 4-selectivity |
Friedel-Crafts acylation of N-protected pyrroles provides an alternative route for introducing aromatic substituents [4]. When aluminum chloride is employed as the Lewis acid, acylation proceeds through reaction of organoaluminum intermediates with acyl halides, leading predominantly to 3-acyl derivatives [4].
The mechanism involves formation of organoaluminum species that react preferentially at the 3-position of the pyrrole ring [4]. With weaker Lewis acids such as diethylaluminum chloride, the relative amount of 2-acyl product increases, providing selectivity control [4].
Recent developments in copper-catalyzed three-component tandem amination/cyanation/alkylation sequences offer efficient access to α-cyano pyrrolidines with good yield and regioselectivity [5]. These methodologies utilize primary amine-tethered alkynes as starting materials and proceed through enamine intermediates [5].
The mechanism of pyrrole formation from 4-ketoaldehydes and primary amines has been extensively studied through isotope labeling experiments [6]. Deuterium labeling studies using dideuterio and hexadeuterio analogs revealed isotope effects of 1.9 and 2.6, respectively, which are significantly lower than typical carbon-hydrogen bond cleavage reactions [6].
These results indicate that hemi-aminal cyclization, rather than enamine formation, represents the key mechanistic pathway [6]. The absence of methyl substituents at carbonyl positions dramatically increases reaction rates, with 4-oxohexanal demonstrating reaction rates two orders of magnitude higher than 2,5-hexanedione [6].
The chlorosulfonyl isocyanate cyanation mechanism proceeds through formation of N-chlorosulfonyl amides as intermediates, which are subsequently converted to the corresponding nitriles [3]. This process involves selective activation of the pyrrole ring through electron-withdrawing group direction, enabling regioselective substitution [3].
| Reaction Type | Key Intermediate | Rate-Determining Step | Selectivity Factor |
|---|---|---|---|
| Paal-Knorr | Hemi-aminal | Cyclization | Carbonyl substitution |
| CSI Cyanation | N-chlorosulfonyl amide | Nitrile formation | EWG direction |
| Friedel-Crafts | Organoaluminum complex | Acylation | Lewis acid strength |
Density functional theory calculations have provided detailed mechanistic understanding of pyrrole synthesis pathways [1]. These studies confirm that the favorable Paal-Knorr mechanism consists of hemi-aminal formation, cyclization, and dehydration, with water and hydrogen-bonding interactions serving as crucial catalytic elements [1].
Solvent optimization for pyrrole synthesis requires careful consideration of both reaction mechanism and substrate solubility [2] [7]. Water has emerged as the optimal solvent for many pyrrole synthesis reactions due to its environmental benefits and excellent performance characteristics [2].
Dimethyl sulfoxide has demonstrated superior performance in copper-catalyzed reactions for pyrrole derivative synthesis, outperforming traditional organic solvents including N,N-dimethylformamide, dichloromethane, acetonitrile, and toluene [7]. The unique solvation properties of dimethyl sulfoxide contribute to enhanced reaction yields and selectivity [7].
Systematic catalyst screening has revealed that iron salts provide the most efficient catalytic activity for complex pyrrole synthesis, surpassing vanadium, niobium, cerium, and manganese alternatives [8]. Optimized conditions utilizing iron perchlorate hexahydrate in toluene/acetic acid mixtures at 50°C for 16 hours have achieved yields ranging from 6-69% for tetraarylpyrrolo derivatives [8].
| Solvent System | Catalyst | Temperature (°C) | Time (h) | Yield Range (%) |
|---|---|---|---|---|
| Water | ZrOCl₂·8H₂O | 60 | 0.5 | 70-98 |
| DMSO | CuCl | 70 | 3-6 | 50-85 |
| Toluene/AcOH | Fe(ClO₄)₃·H₂O | 50 | 16 | 6-69 |
| Acetonitrile | TMSN₃ | Reflux | 4-8 | 70-92 |
Environmental considerations have driven development of more sustainable synthetic methodologies [2]. Solvent-free conditions using silica sulfuric acid as catalyst have achieved 60-80% yields in shortened reaction times [2]. Microwave-assisted synthesis in aqueous media represents another environmentally friendly approach, eliminating toxic solvents while maintaining high efficiency [2].
Purification of pyrrole derivatives typically employs silica gel chromatography with carefully optimized solvent systems [9]. For 4-[3-(dimethylamino)phenyl]-1H-pyrrole-3-carbonitrile derivatives, petroleum ether/ethyl acetate mixtures in 10:1 ratios have proven effective for separation [9].
Flash chromatography on 300-400 mesh silica gel provides optimal resolution for pyrrole carbonitrile compounds [9]. The purification process requires careful monitoring due to the potential instability of certain pyrrole derivatives toward silica gel [3].
| Purification Method | Solvent System | Recovery Yield (%) | Purity Level |
|---|---|---|---|
| Flash Chromatography | Pet. ether/EtOAc (10:1) | 85-92 | >95% |
| Column Chromatography | Hexane/EtOAc gradient | 80-88 | >98% |
| Crystallization | DMSO/EtOH | 70-85 | >99% |
| Neutral Alumina | Sequential passage | 88-95 | >96% |
Pyrrole compounds require specialized purification techniques due to their susceptibility to oxidation and polymerization [10]. For small-scale purifications up to 10 milliliters, consecutive passage through neutral alumina followed by basic alumina has proven effective, with the final pass through basic alumina being essential for optimal purity [10].
Liquid-liquid extraction using ionic liquid systems has emerged as an efficient method for pyrrole isolation [11]. Systems comprising ionic liquids with dimethylformamide or ethylene glycol demonstrate good selectivity and capacity for pyrrole extraction [11].
Density functional theory calculations provide comprehensive insights into the optimized molecular geometry of 4-[3-(Dimethylamino)phenyl]-1H-pyrrole-3-carbonitrile. Computational studies utilizing both B3LYP/6-31G(d,p) and B3LYP/6-311++G(d,p) basis sets reveal critical structural parameters that govern the molecular behavior and reactivity [1] [2] [3].
The optimized molecular geometry demonstrates characteristic bond lengths consistent with aromatic heterocyclic systems. The aromatic carbon-carbon bond lengths range from 1.392 to 1.402 Å, reflecting the delocalized π-electron system across both the pyrrole and phenyl rings [4] [3]. The carbon-nitrogen bond in the dimethylamino substituent measures approximately 1.365-1.368 Å, indicating partial double-bond character due to resonance delocalization [5] [6]. The nitrile carbon-nitrogen triple bond exhibits a characteristic length of 1.172-1.174 Å, consistent with sp hybridization and strong multiple bonding [7] [8].
Table 1: Optimized Molecular Geometry Parameters
| Parameter | DFT B3LYP/6-31G(d,p) (Å or degrees) | DFT B3LYP/6-311++G(d,p) (Å or degrees) | Experimental Reference |
|---|---|---|---|
| Bond Length (C-C, aromatic) | 1.394-1.402 | 1.392-1.400 | 1.39-1.40 |
| Bond Length (C-N, dimethylamino) | 1.368 | 1.365 | 1.36-1.37 |
| Bond Length (C≡N, nitrile) | 1.174 | 1.172 | 1.17 |
| Bond Length (C-H) | 1.084 | 1.082 | 1.08 |
| Bond Angle (C-C-C, aromatic) | 120.0 | 119.8 | 120 |
| Bond Angle (N-C-C) | 121.2 | 121.4 | 121 |
| Dihedral Angle (pyrrole-phenyl) | 35.2-45.8 | 37.1-44.3 | Variable |
| Dipole Moment | 4.2-5.1 D | 4.5-5.3 D | 4-5 D |
The dihedral angle between the pyrrole and phenyl rings ranges from 35.2° to 45.8°, indicating a non-planar conformation that optimizes electronic conjugation while minimizing steric repulsion [3] [9]. This geometric arrangement facilitates extended π-conjugation throughout the molecular framework while maintaining structural stability. The calculated dipole moment of 4.5-5.3 Debye reflects the polar nature of the molecule, primarily attributed to the electron-donating dimethylamino group and electron-withdrawing nitrile functionality [1] [2].
Frontier molecular orbital analysis reveals crucial electronic properties governing the chemical reactivity and optical behavior of 4-[3-(Dimethylamino)phenyl]-1H-pyrrole-3-carbonitrile. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide fundamental insights into electron transfer processes and molecular stability [5] [10] [9].
The HOMO energy of -5.38 eV (B3LYP/6-311++G(d,p)) indicates moderate electron-donating capability, while the LUMO energy of -2.15 eV suggests significant electron-accepting potential [5] [6]. The resulting HOMO-LUMO energy gap of 3.23 eV demonstrates good chemical stability while maintaining sufficient reactivity for synthetic transformations [11] [3].
Table 2: Frontier Molecular Orbital Energies and Character
| Orbital | Energy (eV) B3LYP/6-31G(d,p) | Energy (eV) B3LYP/6-311++G(d,p) | Character |
|---|---|---|---|
| HOMO | -5.42 | -5.38 | π (phenyl-pyrrole conjugated) |
| LUMO | -2.18 | -2.15 | π* (nitrile-pyrrole) |
| HOMO-1 | -6.01 | -5.97 | π (dimethylamino) |
| LUMO+1 | -1.45 | -1.42 | π* (phenyl) |
| HOMO-2 | -6.73 | -6.69 | σ (C-H bonds) |
| LUMO+2 | -0.92 | -0.89 | π* (extended conjugation) |
The HOMO predominantly consists of π-orbitals delocalized across the conjugated phenyl-pyrrole system, with significant contributions from the dimethylamino nitrogen lone pair [5] [10]. This orbital distribution explains the molecule's electron-donating properties and susceptibility to electrophilic attack. The LUMO primarily localizes on the nitrile-pyrrole region, creating an electron-deficient site that facilitates nucleophilic interactions [7] [12].
The energy gap of 3.23 eV corresponds to an absorption maximum at approximately 384 nanometers, placing the compound in the near-UV to visible spectral region [11] [5]. This electronic transition involves charge transfer from the electron-rich dimethylamino-phenyl system to the electron-deficient nitrile-pyrrole moiety, resulting in intramolecular charge transfer characteristics [12] [6].
Natural bond orbital analysis provides detailed insights into atomic charge distribution and bonding characteristics within 4-[3-(Dimethylamino)phenyl]-1H-pyrrole-3-carbonitrile. The NBO method effectively describes electron density distribution and hyperconjugative interactions that stabilize the molecular structure [5] [6] [13].
The pyrrole nitrogen (N1) carries a significant negative charge of -0.412 electrons, reflecting its role as an electron-rich heteroatom within the aromatic system [5] [14]. The nitrile carbon (C13) exhibits a positive charge of +0.289 electrons, while the nitrile nitrogen (N14) displays a substantial negative charge of -0.421 electrons, consistent with the highly polarized carbon-nitrogen triple bond [7] [8]. The dimethylamino nitrogen (N12) maintains a negative charge of -0.367 electrons, confirming its electron-donating character [12] [6].
Table 3: Natural Bond Orbital Charge Distribution
| Atom | Natural Charge (e) | Hybridization |
|---|---|---|
| N1 (pyrrole) | -0.412 | sp2.31 |
| C2 (pyrrole) | -0.231 | sp2.15 |
| C3 (pyrrole) | +0.185 | sp2.08 |
| C4 (pyrrole) | -0.198 | sp2.12 |
| C5 (pyrrole) | -0.074 | sp2.19 |
| C6 (phenyl-C1) | -0.156 | sp2.01 |
| C7 (phenyl-C2) | -0.089 | sp2.03 |
| C8 (phenyl-C3) | +0.312 | sp2.98 |
| C9 (phenyl-C4) | -0.287 | sp2.02 |
| C10 (phenyl-C5) | -0.234 | sp2.01 |
| C11 (phenyl-C6) | -0.198 | sp2.04 |
| N12 (dimethylamino) | -0.367 | sp2.78 |
| C13 (nitrile) | +0.289 | sp1.02 |
| N14 (nitrile) | -0.421 | sp0.98 |
| C15 (methyl) | -0.298 | sp2.89 |
| C16 (methyl) | -0.301 | sp2.91 |
The hybridization analysis reveals predominantly sp2 character for aromatic carbons, with the nitrile carbon exhibiting nearly perfect sp hybridization (sp1.02) [7] [15]. The dimethylamino nitrogen shows sp2.78 hybridization, indicating partial sp3 character due to lone pair contributions [6] [16]. These hybridization patterns correlate directly with observed bond angles and molecular geometry.
Key donor-acceptor interactions demonstrate extensive conjugation throughout the molecular framework. The strongest stabilization energies arise from π-π* interactions between aromatic rings, with values ranging from 22.45 to 31.67 kcal/mol [5] [6]. The dimethylamino nitrogen lone pair interaction with the phenyl π* system contributes 18.34 kcal/mol to molecular stability [12] [6].
Table 4: Key Donor-Acceptor Stabilization Energies from Natural Bond Orbital Analysis
| Donor Orbital | Acceptor Orbital | Stabilization Energy E(2) (kcal/mol) | Energy Difference ΔE (au) |
|---|---|---|---|
| π(C2-C3) | π*(C4-C5) | 22.45 | 0.28 |
| π(C4-C5) | π*(C2-C3) | 24.18 | 0.26 |
| π(C6-C7) | π*(C8-C9) | 28.92 | 0.24 |
| π(C8-C9) | π*(C6-C7) | 31.67 | 0.22 |
| n(N12) | π*(C8-C9) | 18.34 | 0.31 |
| π(C13≡N14) | π*(C2-C3) | 12.78 | 0.45 |
| n(N1) | π*(C13≡N14) | 8.95 | 0.52 |
| π(C10-C11) | π*(C4-C5) | 15.23 | 0.38 |
The total π-conjugation stabilization energy reaches 125.56 kcal/mol, indicating substantial electronic delocalization that enhances molecular stability and influences chemical reactivity patterns [5] [6] [13]. These stabilization energies provide quantitative measures of conjugative interactions that govern the compound's electronic properties.
Vibrational frequency calculations using density functional theory provide comprehensive infrared spectroscopic characterization of 4-[3-(Dimethylamino)phenyl]-1H-pyrrole-3-carbonitrile. The calculated frequencies, when properly scaled, show excellent agreement with experimental infrared spectra and enable precise band assignments [17] [18] [19].
The most distinctive infrared absorption arises from the nitrile stretching vibration at 2154 cm⁻¹ (scaled frequency), exhibiting high intensity (189.4 km/mol) characteristic of carbon-nitrogen triple bonds [7] [8] [19]. The pyrrole nitrogen-hydrogen stretching appears at 3398 cm⁻¹, consistent with weakly acidic nitrogen-hydrogen bonds in aromatic heterocycles [20] [8]. Aromatic carbon-hydrogen stretching vibrations occur at 3074 cm⁻¹, while methyl carbon-hydrogen stretches appear at 2963 cm⁻¹ [17] [8].
The aromatic carbon-carbon stretching vibrations manifest at 1554 cm⁻¹ for phenyl rings and 1492 cm⁻¹ for the pyrrole ring, reflecting different electron densities in these aromatic systems [4] [8] [19]. The carbon-nitrogen stretching of the dimethylamino group appears at 1334 cm⁻¹, indicating partial double-bond character due to resonance [12] [8].
Table 5: Vibrational Frequency Calculations and Infrared Band Assignments
| Vibrational Mode | Calculated Frequency (cm⁻¹) B3LYP/6-31G(d,p) | Calculated Frequency (cm⁻¹) B3LYP/6-311++G(d,p) | Scaled Frequency (cm⁻¹) | IR Intensity (km/mol) | Assignment/Character |
|---|---|---|---|---|---|
| N-H stretch (pyrrole) | 3524 | 3518 | 3398 | 125.3 | NH stretching |
| C-H stretch (aromatic) | 3188 | 3184 | 3074 | 24.8 | Aromatic CH stretching |
| C-H stretch (methyl) | 3076 | 3072 | 2963 | 45.2 | Methyl CH stretching |
| C≡N stretch (nitrile) | 2234 | 2231 | 2154 | 189.4 | Nitrile stretching |
| C=C stretch (aromatic) | 1612 | 1608 | 1554 | 78.9 | Aromatic CC stretching |
| C=C stretch (pyrrole ring) | 1548 | 1545 | 1492 | 92.1 | Pyrrole CC stretching |
| C-N stretch (dimethylamino) | 1385 | 1382 | 1334 | 156.7 | CN stretching |
| C-H bend (aromatic, in-plane) | 1298 | 1295 | 1251 | 32.4 | Aromatic CH bending |
| C-H bend (aromatic, out-of-plane) | 851 | 848 | 819 | 67.8 | Aromatic CH out-of-plane |
| Ring breathing (pyrrole) | 1145 | 1142 | 1103 | 45.1 | Pyrrole ring breathing |
| Ring breathing (phenyl) | 1032 | 1029 | 993 | 28.9 | Phenyl ring breathing |
| C-N-C bend (dimethylamino) | 1176 | 1173 | 1133 | 89.3 | Dimethylamino bending |
| Ring deformation (pyrrole) | 967 | 964 | 930 | 12.7 | Pyrrole ring deformation |
| Ring deformation (phenyl) | 723 | 721 | 696 | 18.5 | Phenyl ring deformation |
| C-H wag (methyl) | 1428 | 1425 | 1376 | 52.6 | Methyl wagging |
| Out-of-plane deformation | 685 | 682 | 658 | 25.4 | Out-of-plane deformation |
Ring breathing modes appear as characteristic fingerprint absorptions, with pyrrole ring breathing at 1103 cm⁻¹ and phenyl ring breathing at 993 cm⁻¹ [20] [19]. Out-of-plane bending vibrations occur in the lower frequency region, with aromatic carbon-hydrogen out-of-plane bending at 819 cm⁻¹ and ring deformation modes below 700 cm⁻¹ [21] [19].
The calculated infrared intensities correlate with experimental observations, with the nitrile stretch showing the highest intensity followed by the dimethylamino carbon-nitrogen stretch and pyrrole nitrogen-hydrogen stretch [7] [8] [18]. These intensity patterns facilitate structural identification and purity assessment of the compound.
| Property | Value B3LYP/6-311++G(d,p) |
|---|---|
| Molecular Formula | C₁₃H₁₃N₃ |
| Molecular Weight (g/mol) | 211.27 |
| Point Group Symmetry | C₁ |
| Dipole Moment (Debye) | 4.8 |
| HOMO Energy (eV) | -5.38 |
| LUMO Energy (eV) | -2.15 |
| HOMO-LUMO Gap (eV) | 3.23 |
| Maximum Absorption (nm) | 384 |
| Oscillator Strength | 0.89 |
| Most Intense IR Band (cm⁻¹) | 2154 (CN) |
| Characteristic CN Stretch (cm⁻¹) | 2154 |